2-(4-methoxyphenyl)pyrazine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)pyrazine N-oxide is an organic compound that belongs to the class of pyrazine derivatives Pyrazines are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)pyrazine N-oxide typically involves the oxidation of 2-(4-methoxyphenyl)pyrazine. One common method is the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under mild conditions, usually at room temperature, to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)pyrazine N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyrazine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring or the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of acetic acid.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized pyrazine derivatives, while reduction can regenerate the parent pyrazine.
Scientific Research Applications
2-(4-Methoxyphenyl)pyrazine N-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)pyrazine N-oxide involves its interaction with specific molecular targets. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenazines: Known for their antimicrobial and antitumor activities.
Pyridazines: Used in medicinal chemistry for their diverse biological activities.
Piperazines: Widely employed in pharmaceuticals for their therapeutic properties
Uniqueness
2-(4-Methoxyphenyl)pyrazine N-oxide is unique due to the presence of both the methoxy group and the N-oxide functionality. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
922525-03-9 |
---|---|
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-4-2-9(3-5-10)11-8-12-6-7-13(11)14/h2-8H,1H3 |
InChI Key |
GIYFBXYHTNOMPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=[N+](C=CN=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.